molecular formula C15H14N2O4S B15250365 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- CAS No. 116943-67-0

3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo-

Cat. No.: B15250365
CAS No.: 116943-67-0
M. Wt: 318.3 g/mol
InChI Key: XTHITTXSOINTTC-UHFFFAOYSA-N
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Description

3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- is a heterocyclic compound that features an oxazolidine ring fused with a sulfonamide group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-diphenylsulfonamide with an oxazolidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl or oxazolidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid
  • N-cyclopropyl-2-oxo-3-oxazolidinesulfonamide

Comparison

Compared to similar compounds, 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- is unique due to its specific combination of an oxazolidine ring and sulfonamide group with two phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

116943-67-0

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

2-oxo-N,N-diphenyl-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C15H14N2O4S/c18-15-16(11-12-21-15)22(19,20)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

XTHITTXSOINTTC-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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